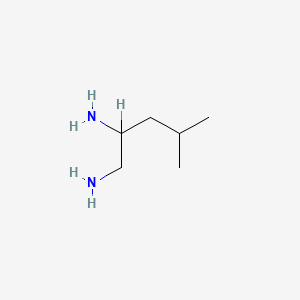
4-Methylpentane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpentane-1,2-diamine is an organic compound that belongs to the class of amines. Its molecular formula is C6H16N2 .
Synthesis Analysis
The synthesis of 4-Methylpentane-1,2-diamine involves several steps. The first step is a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The exact synthesis process can vary depending on the specific requirements and conditions.Molecular Structure Analysis
The molecular structure of 4-Methylpentane-1,2-diamine consists of a pentane chain with a methyl group attached to the fourth carbon atom and amine groups attached to the first and second carbon atoms . The molecular weight of this compound is 116.2046 .Physical And Chemical Properties Analysis
4-Methylpentane-1,2-diamine is a powder at room temperature . The molecular weight of this compound is 189.13 .Applications De Recherche Scientifique
Carbon Dioxide Absorption
Research has shown that 4-Methylpentane-1,2-diamine (specifically 1,5-diamino-2-methylpentane) is effective in absorbing carbon dioxide. Studies using aqueous solutions of this compound in an isothermal batch reactor found that it has a high equilibrium CO2 loading capacity, making it useful in CO2 capture technologies. This compound demonstrates superior performance compared to other amines like MEA and MDEA, particularly in terms of lower volatility and solvent loss during CO2 removal processes (Azhgan, Farsi, & Eslamloueyan, 2016).
Catalytic and Chemical Properties
4-Methylpentane-1,2-diamine exhibits interesting catalytic and chemical properties. For instance, in the field of polymer chemistry, studies involving the transformation of 4-methylpentan-2-ol into valuable polymer precursors have used this compound. Research in this area has provided insights into the acid-base properties of certain oxides, highlighting the role of 4-Methylpentane-1,2-diamine in these catalytic processes (Cutrufello et al., 2002).
Infrared Temperature Studies
The compound has also been the subject of infrared temperature studies. For example, a study on polyurea formation from 2-methylpentane-1,5-diamine and other components provided insights into the infrared changes observed in ordered and disordered hydrogen-bonded ureas. This research contributes to a deeper understanding of the material's properties under different temperature conditions (Coleman et al., 1997).
Metal Complexation
4-Methylpentane-1,2-diamine has been utilized in the synthesis of metal complexes. Research in this field has explored the formation of nickel(II) and copper(II) complexes using derivatives of this diamine. These studies offer insights into the structural and isomeric properties of such complexes, which are relevant in various areas of chemistry, including catalysis and material science (Chattopadhyay et al., 2006).
Phase Equilibrium and Thermodynamics
4-Methylpentane-1,2-diamine plays a role in the study of phase equilibrium and thermodynamics. Research in this area, focusing on systems like 4-methylpentan-2-one/3-methylphenol, provides valuable data on the extraction capabilities and thermodynamic properties of related compounds. Such studies are crucial in process engineering and materials science (Chen et al., 2017).
Safety and Hazards
4-Methylpentane-1,2-diamine is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound include H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.
Propriétés
IUPAC Name |
4-methylpentane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-5(2)3-6(8)4-7/h5-6H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNSOKKCXYBTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156428-49-8 |
Source


|
| Record name | 4-methylpentane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

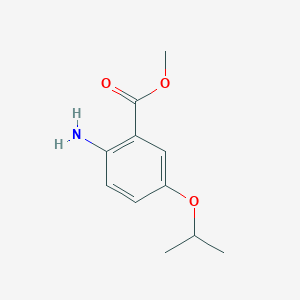


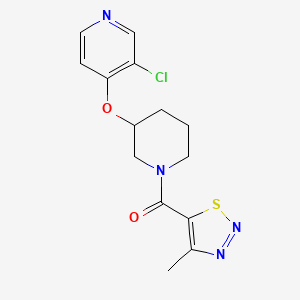
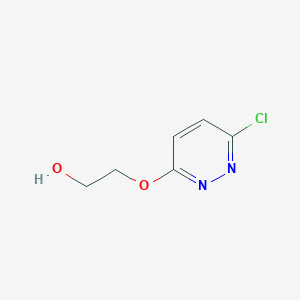
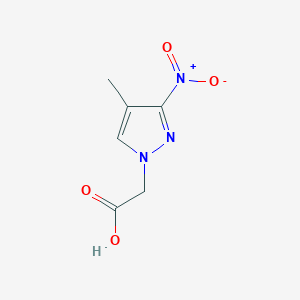
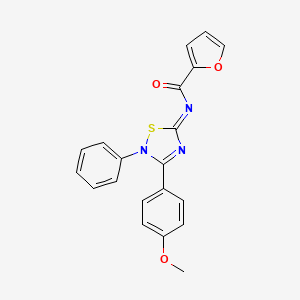
![N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900491.png)
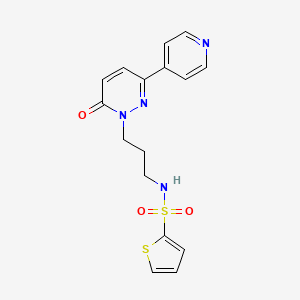
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2900496.png)

![Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2900498.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide](/img/structure/B2900500.png)
![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2900503.png)